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Cat. No.: B1196111 Get Quote

For researchers, scientists, and drug development professionals, ensuring the safety of

materials that come into contact with food and other consumable products is paramount. This

guide provides an in-depth comparison of Styrene Acrylonitrile (SAN) with other common

food contact materials, including polycarbonate (PC) and glass. By examining experimental

data on leaching and migration, this document aims to be an essential resource for making

informed decisions on material selection.

Styrene Acrylonitrile (SAN) is a copolymer plastic widely used in a variety of food contact

applications due to its transparency, rigidity, and chemical resistance. However, concerns

regarding the potential migration of its constituent monomers, styrene and acrylonitrile, as well

as other intentionally and non-intentionally added substances (NIAS), into foodstuffs

necessitate a thorough evaluation. This guide presents a comparative analysis of SAN's

performance against alternatives, supported by quantitative data and detailed experimental

methodologies.

Overall Migration: A Measure of Inertness
Overall migration testing determines the total amount of non-volatile substances that can

transfer from a food contact material into a food simulant. This provides a general measure of

the material's inertness. The European Union's Regulation (EU) No 10/2011 sets an overall

migration limit (OML) of 10 mg/dm², representing the maximum permitted amount of total

substance release.
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Material Food Simulant
Test
Conditions

Overall
Migration
(mg/dm²)

Reference

Polypropylene

(PP) Lunch Box

Vegetable Oil

(Simulant D2)

10 days at 40°C

(OM2)

1.7 - 6.1 (in 9 of

15 samples)
[1]

Low-Density

Polyethylene

(LDPE)

10% Ethanol

(Simulant A)
10 days at 40°C 4.2 - 5.8 [2]

Low-Density

Polyethylene

(LDPE)

3% Acetic Acid

(Simulant B)
10 days at 40°C 4.2 - 5.7 [2]

Microwavable

Plastic

Containers (PE,

PP, PCT, PC)

4% Acetic Acid

Microwave &

Conventional

Heating

4.3 - 7.8

(average)
[3][4]

Microwavable

Plastic

Containers (PE,

PP, PCT, PC)

Water

Microwave &

Conventional

Heating

4.8 - 7.7

(average)
[3][4]

Specific Migration: Focusing on Monomers and
Oligomers
Specific migration testing quantifies the transfer of individual, identified substances from the

food contact material. This is crucial for assessing the risk associated with potentially toxic

compounds like styrene and acrylonitrile.

Styrene Migration
Styrene is a monomer used in the production of SAN and polystyrene. Its migration is

influenced by factors such as temperature, contact time, and the fat content of the food.
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Material Food/Simulant
Test
Conditions

Styrene
Migration

Reference

Polystyrene (PS)

Pots
Yogurt 50 days at 8°C Up to 15 µg/kg [5]

Polystyrene (PS)

Pots

10%, 20%, 50%

Ethanol
10 days at 40°C

> 40 µg/kg (in

most cases)
[5]

Expanded

Polystyrene

(EPS)

8% Ethanol 18 days at 51°C
49.3 to 228.5

µg/L
[2]

Polystyrene (PS)

Cups

Hot Tea, Milk,

Cocoa Milk

Various times

and

temperatures

0.61 to 8.65 µg/L [6]

Polystyrene (PS)

Containers
95% Ethanol 2 hours at 70°C 5.57 µg/mL [6]

Polystyrene (PS)

Meat Trays
95% Ethanol 10 days at 5°C 0.411 µg/mL [6]

Polystyrene (PS)

Packaging
Various Foods Not specified 2.6 to 163 ng/g [7]

Foamed

Polystyrene (PS)

Cups

Milk 2 hours at 70°C 89 ng/g [4]

Acrylonitrile Migration
Acrylonitrile is another key monomer in SAN. European regulations stipulate that there should

be no detectable migration of acrylonitrile into food, with a detection limit of 0.01 mg/kg.[8]
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Material Food Simulant
Test
Conditions

Acrylonitrile
Migration

Reference

SAN/ABS

Granulates
95% Ethanol 24 hours at 40°C Up to 9.6 µg/dm² [9]

SAN/ABS

Kitchen Device

Parts

3% Acetic Acid 24 hours at 40°C Up to 5.2 µg/dm² [9]

Polypropylene

(PP)
Water

Up to 6 weeks at

20°C

13.58 µg/kg

(equilibrium)
[10]

Polypropylene

(PP)
Water

Up to 6 weeks at

44°C

16.58 µg/kg

(equilibrium)
[10]

Polypropylene

(PP)
50% Ethanol

Up to 6 weeks at

20°C

15.07 µg/kg

(equilibrium)
[10]

Polypropylene

(PP)
50% Ethanol

Up to 6 weeks at

44°C

16.40 µg/kg

(equilibrium)
[10]

Oligomer Migration from SAN
Oligomers, which are small polymer chains, can also migrate from SAN. A study on SAN

articles under hot-fill conditions (70°C for 2 hours) found that the migration of trimers into water,

3% acetic acid, and 10% and 20% ethanol was not detectable above 9 µg/dm².[11][12]

However, migration into 50% ethanol, a simulant for milk, was significantly higher at 124

µg/dm² during the third migration test, which was shown to overestimate the actual migration

into milk (< 11 µg/dm²).[11][12]

Migration of Additives and Non-Intentionally Added
Substances (NIAS)
Beyond monomers and oligomers, other substances can migrate from plastic food contact

materials. These include intentionally added substances (IAS) like antioxidants and plasticizers,

and non-intentionally added substances (NIAS), which can be impurities, reaction byproducts,

or degradation products.[13][14][15]
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A study on microwavable plastic food containers, including some made of SAN, identified 42

IAS and over 100 NIAS migrating into food simulants.[16] The migration of these substances

was generally higher in 95% ethanol and decreased with repeated use.[14][16] For some

containers, the concentration of certain NIAS, such as the antioxidant Irgafos 168 OXO,

exceeded toxicological concern thresholds.[16]

Comparison with Alternative Materials
Polycarbonate (PC)
Polycarbonate has been a popular choice for food containers due to its high impact resistance

and clarity. However, concerns over the migration of bisphenol A (BPA), a known endocrine

disruptor, have led to restrictions on its use, particularly in items for infants and young children.

[17] Studies have shown that BPA can leach from PC containers, with migration levels

influenced by temperature and the food simulant used.[9] For instance, one study found the

highest BPA migration of 54.3 µg/L in 50% ethanol at 70°C.[9]

Glass
Glass is generally considered an inert material with a low potential for chemical leaching,

making it a safe choice for food contact.[18][19] However, the type of glass and the presence of

any decorative glazes can influence its safety.[20] Soda-lime glass, a common type, can leach

alkali, but this is often mitigated through surface treatments.[5] Borosilicate glass is considered

very safe as it does not leach harmful chemicals.[13] While glass itself is a strong barrier, some

glass containers may have coatings or liners that could be a source of migrating substances.

[13] It is also important to consider that acidic foods can accelerate the leaching of heavy

metals from glazes on ceramic and some types of glass.[20]

Experimental Protocols
Overall Migration Testing
Overall migration is determined gravimetrically after exposing the food contact material to a

food simulant under specific time and temperature conditions as outlined in regulations like EU

10/2011.
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Workflow for Overall Migration Testing.
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Specific Migration Testing (Styrene and Acrylonitrile)
Specific migration analysis for substances like styrene and acrylonitrile typically involves

exposure to a food simulant followed by analysis using chromatographic techniques.

1. Sample Preparation and Exposure:

A known surface area of the SAN material is brought into contact with a specific volume of a

selected food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for dairy products,

or olive oil for fatty foods).

The test is conducted under controlled time and temperature conditions that simulate the

intended use of the product (e.g., 10 days at 40°C for long-term storage at room

temperature, or 2 hours at 70°C for hot-fill applications).[8][17]

2. Analytical Determination using Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Introduction: An aliquot of the food simulant is taken after the exposure period. For

volatile compounds like styrene and acrylonitrile, headspace sampling (HS) is often

employed. In this technique, the vial containing the simulant is heated to allow the analytes

to partition into the gas phase above the liquid. A sample of this headspace is then injected

into the GC.

Gas Chromatography (GC): The injected sample is vaporized and carried by an inert gas

through a capillary column. The column separates the different components of the sample

based on their volatility and interaction with the stationary phase of the column.

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the

mass spectrometer. Here, they are ionized and fragmented. The mass-to-charge ratio of the

resulting ions is measured, creating a unique mass spectrum for each compound, which acts

as a chemical fingerprint for identification.

Quantification: By comparing the peak area of the analyte in the sample to a calibration

curve prepared with known concentrations of styrene and acrylonitrile standards, the

concentration of the migrated substance in the food simulant can be accurately determined.

[18][21]
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Workflow for Specific Migration Analysis using GC-MS.
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The selection of a food contact material requires a careful balancing of properties, cost, and,

most importantly, safety. While SAN offers good performance for many applications, the

potential for migration of monomers, oligomers, and other substances must be carefully

assessed, particularly under conditions of high temperature and with fatty foods. The data

presented in this guide highlights that while migration from SAN is generally within regulatory

limits under many conditions, certain scenarios can lead to higher levels of leachables.

Polycarbonate, while durable, presents concerns regarding BPA migration. Glass remains a

very safe option from a migration perspective, though its physical properties and cost may not

be suitable for all applications.

For researchers and professionals in drug development and food science, a thorough

understanding of the migration testing protocols and the factors influencing leaching is

essential. This guide serves as a foundational resource for navigating these complexities and

ensuring the safety and integrity of products that come into contact with what we consume.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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